
2-(Aminomethyl)-5-nitroaniline;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-5-nitroaniline; dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group and a nitro group attached to an aniline derivative.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The starting material, aniline, undergoes nitration to introduce the nitro group at the 5-position, forming 5-nitroaniline.
Aminomethylation: The 5-nitroaniline is then subjected to aminomethylation, where an aminomethyl group is introduced at the 2-position.
Dihydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of 2-(Aminomethyl)-5-nitroaniline; dihydrochloride involves large-scale nitration and aminomethylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce nitrate esters.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 2-(aminomethyl)-5-phenylenediamine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Nitroso Compounds: Formed by the oxidation of the nitro group.
Amines: Resulting from the reduction of the nitro group.
Substituted Anilines: Formed by electrophilic substitution reactions.
科学研究应用
2-(Aminomethyl)-5-nitroaniline; dihydrochloride is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is utilized in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.
作用机制
The mechanism by which 2-(Aminomethyl)-5-nitroaniline; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
相似化合物的比较
2-(Aminomethyl)-4-nitroaniline: Similar structure but with the nitro group at the 4-position.
3-(Aminomethyl)-5-nitroaniline: Different position of the aminomethyl group.
4-(Aminomethyl)-5-nitroaniline: Different position of the aminomethyl group.
Uniqueness: 2-(Aminomethyl)-5-nitroaniline; dihydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
属性
IUPAC Name |
2-(aminomethyl)-5-nitroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-4-5-1-2-6(10(11)12)3-7(5)9;;/h1-3H,4,8-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDPKOZZMLIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)
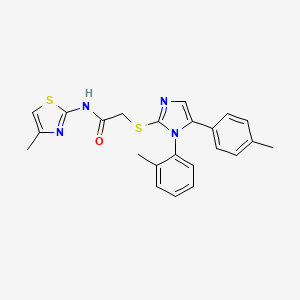
![8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992117.png)
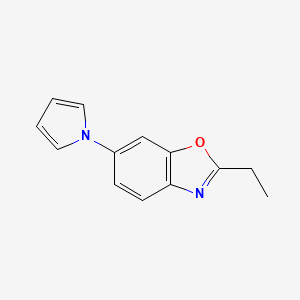
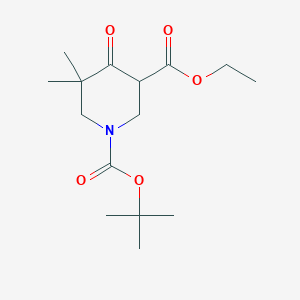
![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2992121.png)
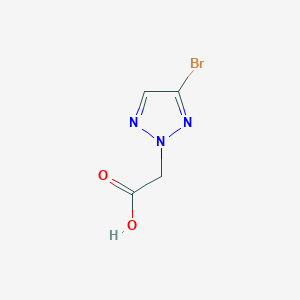
![2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2992123.png)
![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2992125.png)
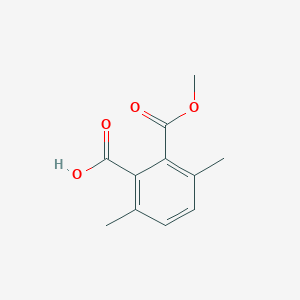
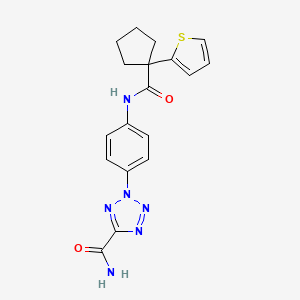
![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)
